molecular formula C23H28N2O3S B4016461 N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B4016461
M. Wt: 412.5 g/mol
InChI Key: ZDCCLYMLHJSMRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzamides, including structures similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, involves complex organic synthesis pathways. For example, the synthesis of related N-substituted-4-(1H-imidazol-1-yl)benzamides has been described, showcasing the versatility and complexity of synthesizing such molecules (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their chemical properties and biological activities. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, the crystal structure and Hirshfeld surface analysis of related benzamide compounds provide insights into the molecular interactions and stability of these molecules (Etsè et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, halogenation, and interactions with sulfenes. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds. For example, the synthesis and reaction of substituted sulfenes with benzamide derivatives have been explored to create novel molecules with potential therapeutic applications (Bargagna et al., 1983).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure and can be tailored through chemical synthesis. Research on the crystal structure of related compounds can provide valuable insights into the physical characteristics of these molecules (Li et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological molecules, determine their potential as therapeutic agents. Studies on the synthesis, structure, and biological evaluation of benzamide inhibitors highlight the importance of chemical properties in drug design and development (Cioffi et al., 2016).

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activities of N-substituted benzamide derivatives, including compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. These studies aim to identify new selective class III agents for cardiac arrhythmias, suggesting potential applications in cardiac health and treatment (Morgan et al., 1990).

Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones related to the compound shows how the chemical structure contributes to their anticonvulsant properties. Understanding these molecular interactions offers insights into designing more effective anticonvulsant drugs (Kubicki et al., 2000).

Novel Insecticides

Research on novel insecticides like flubendiamide, which shares structural features with N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, demonstrates the compound's potential in developing new pest control solutions. These studies highlight the unique chemical structures contributing to high insecticidal activity against lepidopterous pests (Tohnishi et al., 2005).

Drug Metabolism

Investigations into the oxidative metabolism of novel antidepressants involve compounds structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. Such studies are crucial for understanding how drugs are metabolized in the body, aiding in the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Biological Activity

The biological activity of derivatives of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides has been studied for potential antimicrobial effects. Such research indicates the broad applicability of these compounds in developing new antimicrobial agents (Konovalova et al., 2021).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-29(27,28)25(22-10-6-3-7-11-22)18-20-12-14-21(15-13-20)23(26)24-17-16-19-8-4-2-5-9-19/h3,6-8,10-15H,2,4-5,9,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCCLYMLHJSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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